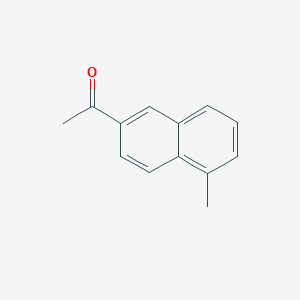
1-(5-Methylnaphthalen-2-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Methylnaphthalen-2-yl)ethanone is an organic compound with the molecular formula C13H12O It is a derivative of naphthalene, characterized by a methyl group at the 5-position and an ethanone group at the 2-position of the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methylnaphthalen-2-yl)ethanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 5-methylnaphthalene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar Friedel-Crafts acylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
1-(5-Methylnaphthalen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, particularly at positions ortho and para to the methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.
Major Products Formed
Oxidation: 5-Methylnaphthalene-2-carboxylic acid.
Reduction: 1-(5-Methylnaphthalen-2-yl)ethanol.
Substitution: Various substituted naphthalene derivatives depending on the reagent used.
科学研究应用
1-(5-Methylnaphthalen-2-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in the study of biological pathways and interactions, particularly in the context of aromatic hydrocarbons.
Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
作用机制
The mechanism of action of 1-(5-Methylnaphthalen-2-yl)ethanone involves its interaction with various molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and binding affinity. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects.
相似化合物的比较
Similar Compounds
1-(6-Methoxynaphthalen-2-yl)ethanone: Similar structure with a methoxy group instead of a methyl group.
1-(6-Bromonaphthalen-2-yl)ethanone: Contains a bromine atom at the 6-position.
1-(2-Hydroxy-1-naphthyl)ethanone: Features a hydroxyl group at the 2-position.
Uniqueness
1-(5-Methylnaphthalen-2-yl)ethanone is unique due to the specific positioning of the methyl and ethanone groups, which influence its chemical reactivity and potential applications. The presence of the methyl group at the 5-position can affect the compound’s electronic properties and steric interactions, distinguishing it from other naphthalene derivatives.
属性
分子式 |
C13H12O |
|---|---|
分子量 |
184.23 g/mol |
IUPAC 名称 |
1-(5-methylnaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C13H12O/c1-9-4-3-5-12-8-11(10(2)14)6-7-13(9)12/h3-8H,1-2H3 |
InChI 键 |
NBXAUOVXJOGPFW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C=CC(=CC2=CC=C1)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



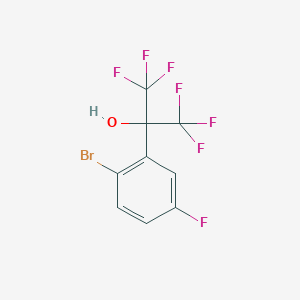
![10-Bromo-9H-dibenzo[a,c]carbazole](/img/structure/B15337560.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanemethanamine](/img/structure/B15337581.png)
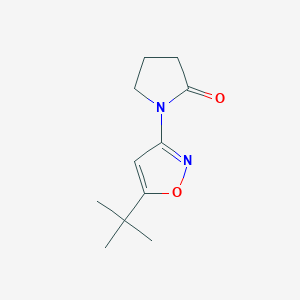
![9-Methoxy-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B15337591.png)
![trans-4-(Boc-amino)-1-[[(tert-butyldiphenylsilyl)oxy]methyl]cyclohexanol](/img/structure/B15337601.png)

![3-[4-(Azepane-1-sulfonyl)-phenyl]-acrylic acid](/img/structure/B15337607.png)
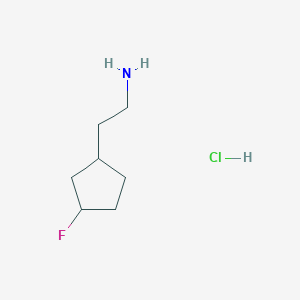
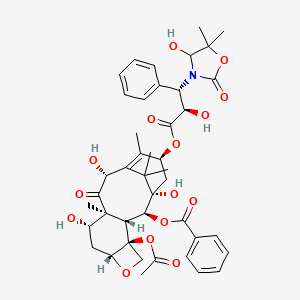
![Methyl 5-(hydroxymethyl)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15337623.png)
![2,2-difluoro-4,12-bis(4-hexoxyphenyl)-5,11-diiodo-8-(2,4,6-trifluorophenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B15337627.png)
